Sodium;2-(6-methoxypyrimidin-4-yl)acetate
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Overview
Description
Sodium;2-(6-methoxypyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H7N2NaO3 It is a sodium salt derivative of 2-(6-methoxypyrimidin-4-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(6-methoxypyrimidin-4-yl)acetate typically involves the reaction of 2-(6-methoxypyrimidin-4-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction scheme is as follows:
2-(6-methoxypyrimidin-4-yl)acetic acid+NaOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(6-methoxypyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidine derivatives.
Scientific Research Applications
Sodium;2-(6-methoxypyrimidin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium;2-(6-methoxypyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(4-methoxypyrimidin-2-yl)acetate
- Sodium 2-(6-methoxypyrimidin-2-yl)acetate
Uniqueness
Sodium;2-(6-methoxypyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Sodium;2-(6-methoxypyrimidin-4-yl)acetate is a sodium salt derived from 6-methoxypyrimidin-4-ylacetic acid, notable for its potential biological activities. This compound has garnered attention in various fields, including pharmacology, biochemistry, and environmental science, due to its diverse mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H8N2NaO2
- Molecular Weight : Approximately 180.16 g/mol
- Structural Features : The compound features a pyrimidine ring and an acetate group, which are characteristic of many biologically active compounds.
This compound exhibits several biological activities through various mechanisms:
- Anti-inflammatory Activity : The compound may inhibit the synthesis of inflammatory mediators by interfering with specific enzymes or receptors involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that this compound displays antimicrobial activity against various pathogens, including E. coli and S. aureus. This activity may be attributed to its ability to disrupt microbial cell processes .
Biological Activity Overview
Activity Type | Description | Target Organisms/Conditions |
---|---|---|
Anti-inflammatory | Inhibits inflammatory mediator synthesis | Inflammatory diseases |
Antimicrobial | Exhibits activity against bacteria and fungi | E. coli, S. aureus, C. albicans |
Antibiofilm | Reduces biofilm formation in pathogens | Biofilm-associated infections |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on various derivatives of pyrimidine compounds found that this compound exhibited moderate antimicrobial activity against E. coli and S. aureus. The introduction of specific functional groups significantly influenced the compound's efficacy .
- Inflammation Model : In a preclinical model of inflammation, this compound was administered to induce anti-inflammatory effects. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
- Pharmacokinetics Study : A pharmacokinetic analysis demonstrated that this compound has favorable absorption characteristics, making it a candidate for further development in drug formulations aimed at treating infections or inflammatory conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate | Isopropoxy substitution | Enhanced stability and solubility |
Sodium 2-(6-hydroxypyrimidin-4-yl)acetate | Hydroxyl group instead of methoxy | Different reactivity profiles |
Sodium 2-(6-ethoxypyrimidin-4-yl)acetate | Ethoxy substitution | Variations in lipophilicity affecting absorption |
Properties
IUPAC Name |
sodium;2-(6-methoxypyrimidin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.Na/c1-12-6-2-5(3-7(10)11)8-4-9-6;/h2,4H,3H2,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQERYCDQTVJFIG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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